[1] Lodoxamide Tromethamine Prevents Neutrophil Accumulation in Reexpansion Pulmonary Edema.[2] Treatment of common ocular allergic disorders; a comparison of lodoxamide and NAAGA.[3] Treatment of periodontal disease in beagles with lodoxamide ethyl, an inhibitor of mast cell release.[4] Efficacy of lodoxamide 0.1% versus N-acetyl aspartyl glutamic acid 6% ophthalmic solutions in patients with vernal keratoconjunctivitis.[5] Antiallergic activity of topical lodoxamide on in vivo and in vitro models.[6] Lodoxamide Attenuates Hepatic Fibrosis in Mice: Involvement of GPR35.[7] Lodoxamide treatment of allergic conjunctivitis.[8] The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35.[9] Comparison of Lodoxamide 0.1% Ophthalmic Solution and Levocabastine 0.05% Ophthalmic Suspension in Vernal Keratoconjunctivitis[10] Effect of lodoxamide on tear leukotriene levels in giant papillary conjunctivitis associated with ocular prosthesis.[11] Inhibitory Effects of Lodoxamide on Eosinophil Activation.[12] Effects of Lodoxamide on Ischemic Reperfused Myocardium.[13] Microsoft Word-23820973-file00.[14] A clinicopathological analysis of the efficacy of lodoxamide 0.1% eye drops on the conjunctiva of patients with vernal keratoconjunctivitis seen at Guinness Eye Centre, Lagos University Teaching Hospital.[15] Lodoxamide versus spaglumic acid: a comparative double-blind trial on patients suffering from seasonal allergic conjunctivitis induced by Parietaria pollen. [] Effect of lodoxamide and disodium cromoglycate on tear eosinophil cationic protein in vernal keratoconjunctivitis[17] Comparative study of Olopatadine 0.1% and Lodoxamide 0.1% in treatment of seasonal allergic conjunctivitis[18] Effect of lodoxamide on the secretory response induced by Escherichia coli and Vibrio cholerae enterotoxins in infant mice.[19] Lodoxamide in Vernal Keratoconjunctivitis.[20] Effects of ketotifen 0.025% and lodoxamide 0.1% on eosinophil infiltration into the guinea pig conjunctiva in a model of allergic conjunctivitis.[21] Comparison of Topical 0.05% Levocabastine and 0.1% Lodoxamide in Patients with Allergic Conjunctivitis.[22] Effect of lodoxamide on in vitro and in vivo conjunctival immediate hypersensitivity responses in rats.[23] Intra-striatum lodoxamide produced conditioning place preference in rats via GPR35 independent mechanisms[24] Efficacy of lodoxamide eye drops on tear fluid cytology of patients with vernal conjunctivitis. [] THE EFFECTIVENESS TEST OF EYEDROP LODOXAMIDE TROMETHAMINE 0.1 % AND SODIUM CROMOGLYCATE 2% IN VERNAL KERATOCONJUNCTIVITY IN DR. SOETOMO HOSPITAL, SURABAYA.[26] Randomised Double-Masked Trial of Lodoxamide and Sodium Cromoglycate in Allergic Eye Disease[27] Safety and efficacy of lodoxamide in vernal keratoconjunctivitis.[28] Lodoxamide-Loaded Nanofibrous Wound Dressings Promote Wound Healing via Downregulation of IL-1β, NFK-β, and GPx Genes.[29] Synthesis of lodoxamide tromethamine. [] Lodoxamide Tromethamine.[31] The role of mast cells in ischaemia–reperfusion injury in murine skeletal muscle[32] Efficacy and safety evaluation of lodoxamide ophthalmic solution in patients with allergic eye disorders.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: